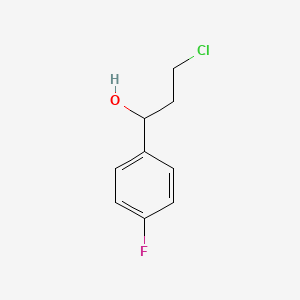
3-Chlor-1-(4-Fluorphenyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-1-(4-fluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H10ClFO It is a chiral alcohol that features a chlorinated propanol group attached to a fluorinated phenyl ring
Wissenschaftliche Forschungsanwendungen
3-Chloro-1-(4-fluorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Wirkmechanismus
Target of Action
This compound is a synthetic intermediate, and its specific biological targets may depend on the final compounds it is used to synthesize .
Mode of Action
It’s known that this compound can be synthesized from 3-chloro-1-(4-fluorophenyl)propan-1-one using a reduction reaction with sodium borohydride (nabh4) . The resulting alcohol group may interact with biological targets through hydrogen bonding or other intermolecular interactions.
Action Environment
The action, efficacy, and stability of 3-Chloro-1-(4-fluorophenyl)propan-1-ol can be influenced by various environmental factors. For instance, pH and temperature can affect the stability of the compound and its interactions with biological targets .
Biochemische Analyse
Biochemical Properties
It is known to be used in the preparation of 2-Oxo-2H-chromene-3-carboxylic Acid Amide derivatives as Aldo-Keto reductase inhibitors . Aldo-Keto reductases are a family of enzymes involved in the detoxification of aldehydes and ketones.
Cellular Effects
Given its role as a precursor to Aldo-Keto reductase inhibitors , it may influence cellular processes related to the detoxification of aldehydes and ketones.
Molecular Mechanism
As a precursor to Aldo-Keto reductase inhibitors , it may exert its effects through the inhibition of these enzymes, thereby affecting the detoxification of aldehydes and ketones.
Metabolic Pathways
Given its role as a precursor to Aldo-Keto reductase inhibitors , it may interact with enzymes involved in the detoxification of aldehydes and ketones.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Chloro-1-(4-fluorophenyl)propan-1-ol involves the reduction of 3-chloro-1-(4-fluorophenyl)propan-1-one using sodium borohydride (NaBH4) in methanol (MeOH) at 0°C. The reaction mixture is allowed to reach room temperature and stirred for one hour .
Industrial Production Methods
Industrial production methods for this compound typically involve similar reduction reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, biocatalysis using specific enzymes can be employed to produce chiral alcohols with high enantiomeric excess .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-1-(4-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form the corresponding ketone, 3-chloro-1-(4-fluorophenyl)propan-1-one.
Reduction: Further reduction can yield different alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: 3-Chloro-1-(4-fluorophenyl)propan-1-one.
Reduction: Various alcohol derivatives depending on the reducing agent and conditions.
Substitution: Products vary based on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-1-(4-fluorophenyl)propan-1-one: A ketone derivative with similar structural features.
3-Chloro-1-(2-fluorophenyl)propan-1-ol: Another chiral alcohol with a different fluorine position.
3-Chloro-1-(4-methoxyphenyl)propan-1-ol: A methoxy-substituted analog.
Uniqueness
3-Chloro-1-(4-fluorophenyl)propan-1-ol is unique due to the specific positioning of the chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its analogs[5][5].
Eigenschaften
IUPAC Name |
3-chloro-1-(4-fluorophenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4,9,12H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGPYILQJAINSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCCl)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide](/img/structure/B2484324.png)

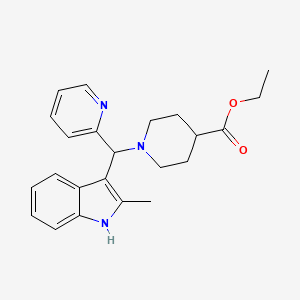
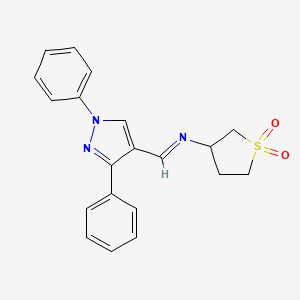
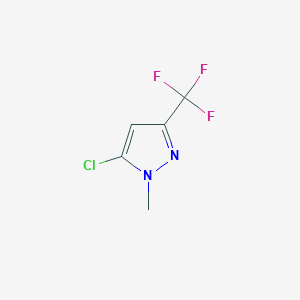
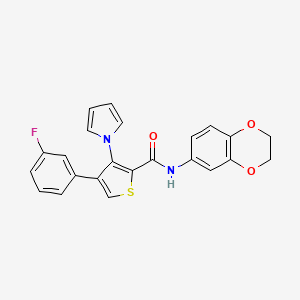
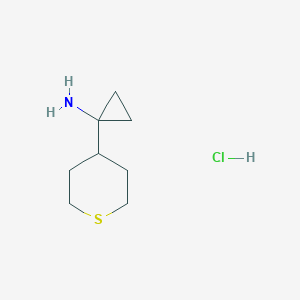
![1-(2-ethoxyethyl)-3,9-dimethyl-7-(3-methylbutyl)-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purine-6,8-dione](/img/structure/B2484336.png)
![ethyl 2-(1,3-benzothiazole-2-amido)-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B2484339.png)
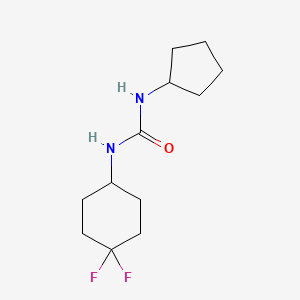
![2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3,4-DIMETHOXYPHENYL)ACETAMIDE](/img/structure/B2484342.png)
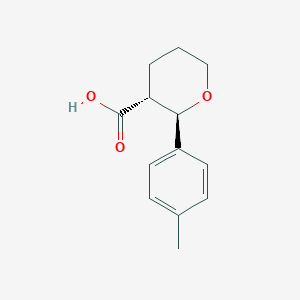
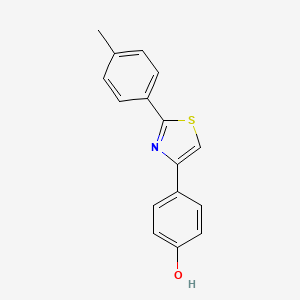
![2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide](/img/structure/B2484346.png)
